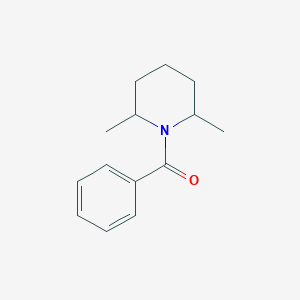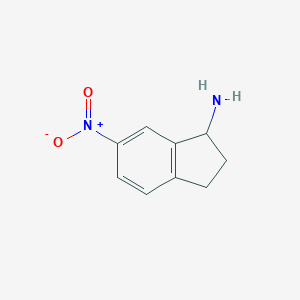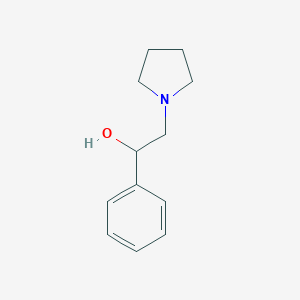
1-Benzoyl-2,6-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-2,6-dimethylpiperidine, also known as BMDP, is a synthetic stimulant drug that belongs to the class of cathinones. BMDP has gained popularity in the research community due to its unique chemical properties and potential therapeutic applications.
Wirkmechanismus
1-Benzoyl-2,6-dimethylpiperidine acts as a monoamine transporter inhibitor, which means that it inhibits the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the brain, resulting in a stimulant effect. 1-Benzoyl-2,6-dimethylpiperidine also acts as a serotonin receptor agonist, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-Benzoyl-2,6-dimethylpiperidine has been shown to increase locomotor activity in rodents and produce subjective effects similar to other stimulant drugs such as cocaine and amphetamines. 1-Benzoyl-2,6-dimethylpiperidine has also been shown to increase heart rate and blood pressure in animals. In addition, 1-Benzoyl-2,6-dimethylpiperidine has been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Benzoyl-2,6-dimethylpiperidine in lab experiments is that it is a relatively new drug, which means that there is still much to learn about its effects and potential therapeutic applications. However, a limitation is that 1-Benzoyl-2,6-dimethylpiperidine is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for 1-Benzoyl-2,6-dimethylpiperidine research. One area of interest is the potential use of 1-Benzoyl-2,6-dimethylpiperidine in treating substance use disorders, particularly opioid use disorder. Another area of interest is the potential use of 1-Benzoyl-2,6-dimethylpiperidine in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-Benzoyl-2,6-dimethylpiperidine and its potential therapeutic applications.
Synthesemethoden
1-Benzoyl-2,6-dimethylpiperidine can be synthesized via several methods, including the reaction of 1-benzoyl-2-methylpiperidine with 2,6-dimethylphenylacetonitrile in the presence of a strong base. Another method involves the reaction of 2,6-dimethylphenylacetonitrile with benzoyl chloride and piperidine in the presence of a catalyst. The synthesis of 1-Benzoyl-2,6-dimethylpiperidine requires advanced knowledge of organic chemistry and access to specialized equipment.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-2,6-dimethylpiperidine has been studied for its potential therapeutic applications, including as an antidepressant, anxiolytic, and analgesic. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 1-Benzoyl-2,6-dimethylpiperidine has been studied for its potential use in the treatment of substance use disorders.
Eigenschaften
CAS-Nummer |
20722-53-6 |
|---|---|
Produktname |
1-Benzoyl-2,6-dimethylpiperidine |
Molekularformel |
C14H19NO |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
(2,6-dimethylpiperidin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C14H19NO/c1-11-7-6-8-12(2)15(11)14(16)13-9-4-3-5-10-13/h3-5,9-12H,6-8H2,1-2H3 |
InChI-Schlüssel |
WMDTVTLGXVIKJO-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1C(=O)C2=CC=CC=C2)C |
Kanonische SMILES |
CC1CCCC(N1C(=O)C2=CC=CC=C2)C |
Andere CAS-Nummern |
20722-53-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B182400.png)


![5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B182405.png)
![1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol](/img/structure/B182406.png)
